molecular formula C14H25NO4 B570043 tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate CAS No. 247068-83-3

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No.: B570043
CAS No.: 247068-83-3
M. Wt: 271.357
InChI Key: DDMPMIMTLBGEHT-HZMBPMFUSA-N
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Description

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol, is characterized by its specific (S,S) stereochemistry . It is recognized and used as a key impurity reference standard, specifically identified as Kyprolis Impurity 32, which is critical for quality control and analytical testing during the synthesis of active pharmaceutical ingredients (APIs) . Supplied with a purity of 97% or higher, this product is intended for research and further manufacturing applications only . It is strictly not for diagnostic or direct human use. For optimal storage and stability, the product should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPMIMTLBGEHT-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247068-83-3
Record name Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester
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Preparation Methods

Dihydroxylation of Keto Alkene Precursor

The synthesis begins with the dihydroxylation of (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (Compound IV), a keto alkene, using osmium tetroxide (OsO₄) as the oxidizing agent. This step proceeds in a tetrahydrofuran (THF)/water solvent system at -20°C, yielding tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (Compound V) with 85% efficiency. The reaction’s stereochemical outcome is governed by the Sharpless asymmetric dihydroxylation mechanism, which ensures the formation of the (2R,4S)-diol configuration.

Table 1: Dihydroxylation Reaction Parameters

ParameterValue
Starting MaterialCompound IV
ReagentOsO₄ (0.1 equiv)
SolventTHF/H₂O (4:1 v/v)
Temperature-20°C
Yield85%

Protection of Diol Intermediate

The diol intermediate (Compound V) undergoes protection of its hydroxyl groups to prevent undesired side reactions during subsequent steps. Acetic anhydride in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP), acetylates both hydroxyl groups at room temperature, forming (2R,4S)-4-((tert-butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate (Compound VI) in 92% yield. This step is critical for enhancing the stability of the diol and facilitating regioselective epoxidation.

Table 2: Diol Protection Reaction Conditions

ParameterValue
ReagentAcetic anhydride (2.2 equiv)
CatalystDMAP (0.05 equiv)
SolventDCM
Temperature25°C
Yield92%

Epoxidation to Form Oxirane Ring

The final step involves epoxidation of the protected diol (Compound VI) to construct the 2-methyloxiran-2-yl moiety. Meta-chloroperbenzoic acid (m-CPBA) in DCM at 0°C achieves stereoselective epoxidation, yielding the target compound with 72% isolated yield after column chromatography. Notably, calcium hypochlorite was initially tested but resulted in lower selectivity (60:40 diastereomeric ratio), necessitating chromatographic separation.

Table 3: Epoxidation Performance Comparison

Oxidizing AgentSelectivity (dr)Yield After Purification
m-CPBA95:572%
Calcium hypochlorite60:4048%

Industrial-Scale Production Techniques

While the patent-specified method is laboratory-scale, its adaptability to industrial production hinges on continuous flow chemistry. Microreactor systems could enhance heat and mass transfer during the exothermic epoxidation step, minimizing byproduct formation. For instance, maintaining a temperature gradient from -20°C (dihydroxylation) to 0°C (epoxidation) in a tubular reactor may improve reproducibility and scalability.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

The dihydroxylation step’s low temperature (-20°C) suppresses side reactions such as over-oxidation, while the THF/water mixture solubilizes both OsO₄ and the hydrophobic substrate. In contrast, epoxidation at 0°C balances reaction rate and selectivity, as higher temperatures favor ring-opening side reactions.

Catalyst and Reagent Selection

OsO₄’s stoichiometric use in dihydroxylation raises cost and safety concerns, suggesting opportunities for catalytic asymmetric dihydroxylation with recyclable ligands. Similarly, replacing m-CPBA with enzymatic epoxidation catalysts could enhance sustainability without compromising selectivity.

Optimization Strategies for Yield Improvement

Chromatographic Purification

Silica gel chromatography remains indispensable for isolating the target epoxide from diastereomeric impurities. Gradient elution (hexane/ethyl acetate) resolves the 60:40 mixture obtained with calcium hypochlorite, albeit with a 20% yield loss.

Isomer Selectivity Enhancements

Screening alternative oxidizing agents revealed that m-CPBA’s electrophilic oxygen donor mechanism outperforms nucleophilic oxidants like calcium hypochlorite. Computational modeling further indicates that steric hindrance from the acetyl-protected diol directs m-CPBA’s attack to the less substituted alkene carbon, favoring the desired (S,S)-epoxide.

Comparative Evaluation of Methodologies

The patent route’s superiority lies in its cumulative yield (56%) and enantiomeric excess (>98%), outperforming traditional linear syntheses that often suffer from stepwise protection-deprotection sequences. For example, earlier methods using tert-butyldimethylsilyl (TBS) protection required harsher deprotection conditions (e.g., tetrabutylammonium fluoride), reducing overall efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lipase Inhibition

One of the primary applications of tert-butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is as a lipase inhibitor . Research has demonstrated that this compound can effectively inhibit lipase activity, which is crucial for fat metabolism in biological systems. The inhibition of lipases can be beneficial in developing treatments for obesity and related metabolic disorders .

Case Study: Epoxyketone Peptides

A study published in MDPI highlighted the synthesis of epoxyketone peptides, including tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, showcasing its potential as a lead compound for designing new lipase inhibitors. The study provided detailed structural analysis and biological evaluation, confirming the compound's efficacy in inhibiting specific lipases .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This application is particularly relevant in pharmaceutical development where intermediates are crucial for the synthesis of active pharmaceutical ingredients (APIs).

Chiral Auxiliaries

The compound's chiral nature makes it suitable for use as a chiral auxiliary in asymmetric synthesis. By employing this compound, researchers can achieve higher enantiomeric purity in their synthetic processes, which is vital for the production of enantiomerically pure drugs that are often required for therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves the formation of stable carbamate bonds with amino groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s molecular targets include various enzymes and proteins involved in metabolic pathways .

Comparison with Similar Compounds

Molecular and Functional Comparisons

The table below highlights key differences between the target compound and analogous structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry (Oxiran) Key Functional Groups Application/Notes
Target Compound C₁₄H₂₃NO₄ (inferred) ~293.34 (S,S) tert-butyl carbamate, epoxide Carfilzomib intermediate; scalable continuous manufacturing
Carfilzomib (Kyprolis®) C₄₀H₅₇N₅O₇ 719.91 (R) Peptide chain, morpholinoacetamido Proteasome inhibitor; treats multiple myeloma
Compound 13Boc C₃₄H₅₄N₄O₉S 695.37 (R) tert-butyl carbamate, sulfonyl, phenyl Antibody-drug conjugate (ADC) payload; enhanced reactivity for conjugation
Antimalarial Intermediate C₂₉H₄₆N₄O₇S 595.32 (R) Hexanamide, indole Plasmodium proteasome inhibitor; hydrophobic substituents improve membrane permeability
(R)-Oxiran Stereoisomer (CAS 247068-82-2) C₁₄H₂₃NO₄ ~293.34 (R) Same as target, differing in epoxide R/S Stereoisomer with potential divergent pharmacokinetics

Structural and Functional Insights

  • Epoxide Configuration : The (S)-2-methyloxiran-2-yl group in the target compound contrasts with the (R)-epoxide in carfilzomib. This stereochemical distinction ensures proper orientation during proteasome binding .
  • Functional Groups : Unlike ADC payloads (e.g., Compound 13Boc ), the target lacks sulfonyl or aromatic groups, simplifying synthesis but limiting conjugation utility.
  • Biological Activity : The antimalarial compound in incorporates an indole ring, enhancing hydrophobicity and membrane penetration—a feature absent in the target compound .

Spectral Data Comparisons

  • NMR : The target compound’s ¹H NMR (CDCl₃) shows aliphatic proton shifts (δ 0.8–3.5 ppm) for methyl and epoxide groups, distinct from aromatic signals (δ 7.5–8.0 ppm) in phenyl-containing analogs like Compound 13Boc .
  • HRMS : The target’s molecular ion ([M+Na]⁺) is ~293.34, significantly lower than carfilzomib’s 719.91, reflecting its role as a simpler intermediate .

Research Findings and Implications

  • Proteasome Inhibition: The (S,S)-configuration optimizes binding to the proteasome’s chymotrypsin-like site, a mechanism shared with carfilzomib but absent in non-therapeutic analogs .
  • Thermal Stability : The tert-butyl carbamate group enhances stability compared to labile amides in antimalarial compounds .
  • Stereoisomerism: The (R)-epoxide isomer (CAS 247068-82-2) demonstrates the importance of chirality in drug development, as minor stereochemical changes can drastically alter bioactivity .

Biological Activity

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known by its CAS number 247068-82-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₄H₂₅NO₄
  • Molecular Weight : 271.35 g/mol
  • Boiling Point : Approximately 369.8 °C
  • Storage Conditions : Recommended to be stored at 2–8 °C in a dry environment .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Inhibition of Pyroptosis

Recent investigations into related compounds have demonstrated their ability to inhibit pyroptosis, a form of programmed cell death associated with inflammation and infection. For example, certain derivatives have shown significant inhibition rates (up to 39% at certain concentrations) against pyroptotic cell death in macrophages . This suggests that this compound may possess similar properties, warranting further exploration.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or diminish its biological activity. In SAR studies, it was found that the presence of specific functional groups significantly affects the compound's interaction with biological targets. For instance:

ModificationEffect on Activity
Addition of hydrophobic groupsIncreased protease inhibition
Removal of electrophilic centersDecreased anti-pyroptotic activity

Pharmacological Screening

In vitro pharmacological screening has been conducted to evaluate the efficacy of this compound and its analogs. Initial results suggest that compounds with similar frameworks can modulate inflammatory responses and inhibit key enzymes involved in disease processes .

Q & A

Q. What are the optimal synthetic conditions to achieve high stereochemical purity of tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate?

  • Methodological Answer : A stepwise approach under inert atmosphere (e.g., nitrogen) is recommended. Key steps include:
  • Epoxide coupling : Use a chiral catalyst (e.g., Sharpless conditions) to control stereochemistry at the oxirane ring.
  • Carbamate formation : React with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC/DMAP).
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Confirm stereochemistry via 1H^1 \text{H} NMR (e.g., coupling constants for diastereotopic protons) and chiral HPLC (e.g., Chiralpak® AD-H column) .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify backbone structure and stereochemistry (e.g., δ 8.22 ppm for pyrimidine protons in analogous compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (210–254 nm) to assess purity (>95%).
  • Infrared Spectroscopy (IR) : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and epoxide C-O-C (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+Na]+^+) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Periodically assess stability via HPLC to detect degradation (e.g., epoxide ring-opening products) .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis route?

  • Methodological Answer :
  • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for stereoselective epoxide formation .
  • Machine Learning : Train models on existing reaction data to predict optimal solvents, temperatures, and catalysts.
  • Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 1 mmol trials), then refine models iteratively .

Q. How can conflicting spectral data between synthetic batches be resolved?

  • Methodological Answer :
  • Advanced NMR : Perform 2D NMR (e.g., 1H13C^1 \text{H}-^{13}\text{C} HSQC, COSY) to resolve overlapping signals and assign diastereomers.
  • X-ray Crystallography : Obtain single crystals (e.g., via slow evaporation in dichloromethane/hexane) for absolute configuration determination.
  • Isotopic Labeling : Use 18O^{18} \text{O}-labeled intermediates to trace epoxide ring-opening pathways .

Q. What strategies prevent epoxide ring-opening during synthesis or storage?

  • Methodological Answer :
  • Reaction Conditions : Avoid nucleophiles (e.g., water, amines) and use mild acids (e.g., acetic acid) during coupling steps.
  • Stabilization : Add radical inhibitors (e.g., BHT) to prevent autoxidation.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect early signs of ring-opening (e.g., C-O bond cleavage at ~890 cm1^{-1}) .

Q. How can in vitro toxicity be assessed for this compound in early-stage research?

  • Methodological Answer :
  • Cell Viability Assays : Perform MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines at 1–100 µM concentrations.
  • Genotoxicity Screening : Use Ames test (TA98 and TA100 strains) to evaluate mutagenicity.
  • Reference Standards : Compare results with structurally similar compounds’ SDS toxicology data (e.g., LD50_{50} values from acute oral toxicity studies) .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use microreactors or flow chemistry to identify mass/heat transfer limitations during scale-up.
  • Design of Experiments (DoE) : Apply factorial design (e.g., Taguchi method) to optimize variables (temperature, stirring rate, solvent ratio).
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., tert-butyl alcohol from carbamate hydrolysis) .

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